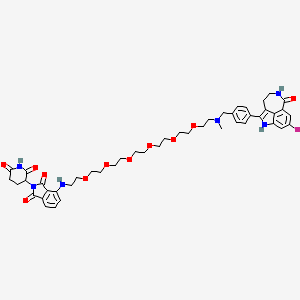

iRucaparib-AP6

説明

特性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDCINUVWULST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55FN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

iRucaparib-AP6: A Technical Guide to a Non-Trapping PARP1 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of iRucaparib-AP6, a novel and potent degrader of Poly (ADP-ribose) polymerase 1 (PARP1). By leveraging Proteolysis-targeting chimera (PROTAC) technology, iRucaparib-AP6 offers a distinct pharmacological profile compared to traditional PARP1 inhibitors (PARPi), primarily by uncoupling the enzyme's catalytic inhibition from its DNA trapping.

Core Mechanism of Action: PROTAC-Mediated Degradation

iRucaparib-AP6 is a bifunctional molecule designed to induce the selective degradation of PARP1.[1] It operates through the PROTAC mechanism, which co-opts the cell's natural ubiquitin-proteasome system to eliminate a target protein.

-

Structure: iRucaparib-AP6 consists of three key components:

-

A "warhead" based on the PARP inhibitor Rucaparib , which binds specifically to the PARP1 protein.[1]

-

An E3 ligase-recruiting moiety , pomalidomide, which engages the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]

-

A covalent linker that connects the Rucaparib and pomalidomide moieties, enabling the formation of a ternary complex.[2]

-

-

Process: The primary mechanism involves the formation of a ternary complex between PARP1, iRucaparib-AP6, and the E3 ligase. This proximity induces the E3 ligase to tag PARP1 with ubiquitin molecules. This polyubiquitination marks PARP1 for recognition and subsequent degradation by the 26S proteasome. This process effectively mimics a genetic knockout of PARP1, blocking both its enzymatic and non-enzymatic functions. The degradation of PARP1 induced by iRucaparib-AP6 is reversible and can be blocked by the proteasome inhibitor MG132, or competitively by Rucaparib or pomalidomide alone.

Decoupling Catalytic Inhibition from PARP1 Trapping

A key feature of traditional PARP inhibitors is their dual mechanism: they inhibit the catalytic activity of PARP1 and also "trap" the PARP1 protein on DNA, forming PARP1-DNA complexes. These complexes can obstruct DNA replication, leading to DNA damage, cytotoxicity, and activation of the innate immune system.

iRucaparib-AP6 fundamentally alters this outcome. By inducing the degradation of the PARP1 protein itself, it prevents the formation of these trapped complexes. This distinction means iRucaparib-AP6 is a "non-trapping" PARP1 degrader that blocks both the catalytic and scaffolding effects of PARP1. This uncoupling of trapping from inhibition has been shown to protect muscle cells and primary cardiomyocytes from cell death induced by DNA damage.

Quantitative Data Summary

The efficacy of iRucaparib-AP6 has been quantified in several preclinical studies. The data below summarizes its degradation capability and the concentrations used in key experiments.

| Parameter | Value / Condition | Cell Line / System | Source |

| DC₅₀ (Half-maximal Degradation Conc.) | 82 nM | Primary Rat Neonatal Cardiomyocytes | |

| Dₘₐₓ (Maximum Degradation) | 92% | Not Specified | |

| Effective Degradation Concentration | As low as 50 nM | Primary Rat Neonatal Cardiomyocytes | |

| Concentration for PARP1 Degradation | 0-10 µM (dose-dependent) | Not Specified | |

| Concentration for PARP1 Trapping Assay | 1 µM for 24 hours | HeLa, C2C12 Myotubes, Primary Cardiomyocytes | |

| Concentration for PARylation Inhibition | 10 µM for 1 hour | HeLa Cells | |

| Concentration for Cytotoxicity Assays | 1 µM for 24 hours | MHH-ES-1 Cells | |

| Concentration for Innate Immune Response | 10 µM for 72 hours | HeLa Cells |

Key Experimental Protocols

The mechanism of iRucaparib-AP6 has been elucidated through several key experimental procedures.

4.1. PARP1 Degradation Analysis (Immunoblotting)

-

Objective: To quantify the reduction in PARP1 protein levels following treatment.

-

Methodology:

-

Cell Culture: Primary rat neonatal cardiomyocytes or other specified cell lines (e.g., HeLa) are cultured under standard conditions.

-

Treatment: Cells are treated with a dose range of iRucaparib-AP6 (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Lysis: Whole-cell lysates are prepared using an appropriate lysis buffer containing protease inhibitors.

-

Quantification: Protein concentration is determined using a BCA or similar assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for PARP1. A loading control antibody (e.g., GAPDH, Histone H3) is used to ensure equal protein loading.

-

Detection: A secondary antibody conjugated to HRP is used, and the signal is detected via chemiluminescence. Densitometry is used to quantify the PARP1 protein levels relative to the loading control.

-

4.2. PARP1 Trapping Assay (Chromatin Fractionation)

-

Objective: To determine the amount of PARP1 protein bound to chromatin, which is indicative of PARP1 trapping.

-

Methodology:

-

Cell Treatment: Cells (e.g., HeLa) are pretreated with iRucaparib-AP6 or a traditional PARPi (e.g., Rucaparib) at a specified concentration (e.g., 1 µM) for 24 hours.

-

DNA Damage Induction: To enhance trapping, cells are subsequently treated with a DNA damaging agent like methyl methanesulfonate (MMS, e.g., 0.01%) for 2 hours.

-

Fractionation: Cells are harvested and subjected to subcellular fractionation to isolate chromatin-bound proteins. This typically involves lysis in a buffer that separates cytoplasmic, nuclear-soluble, and chromatin-bound fractions.

-

Immunoblotting: The chromatin-bound fraction is analyzed by immunoblotting as described above, using antibodies against PARP1 and a chromatin marker like Histone H3 as a loading control. A significant reduction of PARP1 in this fraction for iRucaparib-AP6-treated cells compared to Rucaparib-treated cells indicates a lack of trapping.

-

4.3. PARylation Signaling Analysis

-

Objective: To assess the ability of iRucaparib-AP6 to inhibit the catalytic activity of PARP1 in cells.

-

Methodology:

-

PARG Inhibition: HeLa cells are pretreated with a PARG (Poly(ADP-ribose) glycohydrolase) inhibitor (e.g., PDD 00017273, 2 µM) for 1 hour to prevent the breakdown of PAR chains, allowing for easier detection.

-

Compound Treatment: Cells are then treated with iRucaparib-AP6 or Rucaparib (e.g., 10 µM) for 1 hour.

-

DNA Damage Challenge: Cells are challenged with hydrogen peroxide (H₂O₂, 2 mM) for 5 minutes to acutely activate PARP1.

-

Lysis and Immunoblotting: Whole-cell lysates are prepared and analyzed by immunoblotting using an antibody that specifically recognizes poly-ADP-ribose (PAR) chains. A reduction in the PAR signal indicates inhibition of PARP1 catalytic activity.

-

Conclusion

iRucaparib-AP6 represents a significant advancement in the pharmacological targeting of PARP1. Its unique mechanism as a PROTAC-based degrader successfully uncouples PARP1's catalytic inhibition from the cytotoxic effects of DNA trapping. By inducing the selective, proteasome-mediated removal of the PARP1 protein, iRucaparib-AP6 blocks both the enzymatic and scaffolding functions of PARP1 without triggering the DNA damage response and innate immune signaling associated with traditional inhibitors. This profile not only makes iRucaparib-AP6 an invaluable tool for dissecting the distinct biological roles of PARP1 but also suggests a therapeutic strategy for ameliorating pathological conditions driven by PARP1 hyperactivation, potentially with an improved safety profile.

References

iRucaparib-AP6: A Technical Guide to a Selective PARP1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

iRucaparib-AP6 is a potent and specific degrader of Poly(ADP-ribose) polymerase 1 (PARP1) that operates through the Proteolysis Targeting Chimera (PROTAC) technology. This molecule is comprised of the PARP inhibitor rucaparib, which serves as the warhead for binding to PARP1, linked to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By inducing the proximity of PARP1 and CRBN, iRucaparib-AP6 triggers the ubiquitination and subsequent proteasomal degradation of PARP1.[1][2] A key feature of iRucaparib-AP6 is its "non-trapping" mechanism of action. Unlike traditional PARP inhibitors that can trap PARP1 on DNA, leading to cytotoxic DNA lesions, iRucaparib-AP6 eliminates the PARP1 protein altogether.[2][3] This decoupling of PARP1 catalytic inhibition from DNA trapping offers a promising therapeutic strategy to mitigate the toxicity associated with PARP inhibitors while still effectively blocking PARP1's catalytic and scaffolding functions.[3]

Core Mechanism of Action

iRucaparib-AP6 functions as a molecular bridge, simultaneously binding to PARP1 and the E3 ubiquitin ligase CRBN. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to PARP1. The resulting polyubiquitinated PARP1 is then recognized and degraded by the 26S proteasome. This targeted degradation effectively depletes the cell of PARP1 protein.

Figure 1: Mechanism of Action of iRucaparib-AP6.

Quantitative Data Summary

The following tables summarize the key quantitative data for iRucaparib-AP6, demonstrating its potency and efficacy in degrading PARP1.

| Parameter | Cell Line/System | Value | Reference |

| DC50 | Primary rat neonatal cardiomyocytes | 82 nM | |

| Dmax | Primary rat neonatal cardiomyocytes | 92% | |

| Concentration for robust degradation | Primary rat neonatal cardiomyocytes | ≥ 50 nM |

Table 1: Degradation Potency of iRucaparib-AP6.

| Parameter | Description | Value | Reference |

| PARP1 Degradation | Dose-dependent decrease in PARP1 levels after 24-hour treatment with iRucaparib-AP6 (0-10 µM). | Dose-dependent | |

| PARP1 Degradation at low concentrations | Induction of PARP1 degradation at low micromolar concentrations after 24-hour treatment. | Effective at 0-20 µM |

Table 2: In Vitro Efficacy of iRucaparib-AP6.

Experimental Protocols

PARP1 Degradation Assay (Immunoblotting)

This protocol is used to assess the ability of iRucaparib-AP6 to induce the degradation of PARP1 in cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., primary rat neonatal cardiomyocytes or HeLa cells) at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of iRucaparib-AP6 (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the PARP1 signal to the loading control.

References

Introduction to Proteolysis-Targeting Chimera (PROTAC) Technology

An In-Depth Technical Guide to iRucaparib-AP6 PROTAC Technology

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary strategy in drug discovery for targeted protein degradation.[1] PROTACs are heterobifunctional small molecules that are designed to eliminate specific proteins from the cell.[1] They work by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's native quality control machinery, the proteasome.[2] This event-driven, catalytic mechanism allows for the removal of problematic proteins, offering advantages over traditional inhibitors, such as improved selectivity and the ability to target proteins previously considered "undruggable".[3]

iRucaparib-AP6: A Selective PARP1 Degrader

iRucaparib-AP6 is a potent and highly specific PROTAC designed to target Poly (ADP-ribose) polymerase 1 (PARP1) for degradation. It is a "non-trapping" PARP1 degrader, a feature that distinguishes it from traditional PARP inhibitors (PARPi). While PARPi kill tumor cells through both catalytic inhibition and by "trapping" the PARP1 enzyme on DNA to form cytotoxic complexes, iRucaparib-AP6 is designed to physically eliminate the PARP1 protein, thus blocking both its catalytic and scaffolding functions without inducing the trapping effect.

The molecule is composed of three key components:

-

A Rucaparib "warhead" that binds specifically to the PARP1 enzyme.

-

A pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

A polyethylene glycol (PEG) linker that connects the two binding moieties, optimized for inducing the formation of a stable ternary complex between PARP1 and the E3 ligase.

By inducing the degradation of PARP1, iRucaparib-AP6 effectively mimics a genetic knockout of the protein. This allows for the pharmacological decoupling of PARP1's catalytic inhibition from the cytotoxic effects of DNA trapping, providing a valuable tool to study the distinct roles of these functions and offering a potential therapeutic strategy to ameliorate pathological conditions caused by PARP1 hyperactivation without the toxicity of trapping.

Mechanism of Action

The mechanism of iRucaparib-AP6 involves a series of orchestrated intracellular events leading to the selective destruction of PARP1.

-

Cellular Entry: The cell-permeable iRucaparib-AP6 molecule enters the cell.

-

Ternary Complex Formation: Inside the cell, iRucaparib-AP6 acts as a molecular bridge, binding simultaneously to PARP1 and the CRBN E3 ligase, forming a stable ternary complex.

-

Ubiquitination: The proximity brought about by the PROTAC facilitates the E3 ligase's transfer of ubiquitin (Ub) molecules from a charged E2 enzyme to lysine residues on the surface of the PARP1 protein.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the initial tag, creating a polyubiquitin signal.

-

Proteasomal Recognition and Degradation: The polyubiquitinated PARP1 is recognized by the 26S proteasome. The proteasome unfolds and degrades the PARP1 protein into small peptides, while the ubiquitin molecules and the iRucaparib-AP6 molecule are recycled for further rounds of degradation.

Data Presentation

Table 1: Degradation Efficiency of iRucaparib-AP6

| Parameter | Value | Cell Type | Source |

| DC₅₀ (Half-maximal Degrading Concentration) | 82 nM | Primary Rat Neonatal Cardiomyocytes | |

| Dₘₐₓ (Maximum Degradation) | 92% | Not Specified | |

| Effective Degradation Concentration | ≥ 50 nM | Primary Rat Neonatal Cardiomyocytes |

Table 2: Experimental Concentrations in Cellular Assays

| Concentration | Cell Line | Assay Type | Duration | Source |

| 1 µM | HeLa | PARP1 Trapping | 24 hours | |

| 1 µM | C2C12 Myotubes | PARP1 Trapping | 24 hours | |

| 1 µM | Primary Rat Neonatal Cardiomyocytes | PARP1 Trapping | 24 hours | |

| 1 µM | A549 | Protein Downregulation | 48 hours | |

| 10 µM | HeLa | PARylation Inhibition | 1 hour | |

| 10 µM | HeLa | Cell Proliferation | 72 hours | |

| 0 - 10 µM | Not Specified | Dose-dependent PARP1 Decrease | 24 hours |

Experimental Protocols

Cell Culture and Treatment

All cell lines (e.g., HeLa, A549) are cultured using standard methods appropriate for each line. For degradation experiments, cells are treated with varying concentrations of iRucaparib-AP6 (e.g., 0-10 µM) for a specified duration, typically 24 to 48 hours. A DMSO vehicle control is run in parallel. To confirm proteasome-dependent degradation, cells can be co-treated with the proteasome inhibitor MG132.

Immunoblot Analysis of PARP1 Degradation

This protocol is used to quantify the reduction in PARP1 protein levels following treatment.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PARP1 and a loading control (e.g., GAPDH, β-actin). Subsequently, it is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the PARP1 protein levels relative to the loading control.

PARylation Inhibition Assay

This experiment assesses the ability of iRucaparib-AP6 to block PARP1's catalytic activity in cells.

-

Pre-treatment: HeLa cells are pre-treated with a PARG inhibitor (e.g., PDD 00017273, 2 µM) for 1 hour to prevent the breakdown of poly-ADP-ribose (PAR) chains.

-

Compound Treatment: Cells are then treated with iRucaparib-AP6 or a control compound (e.g., Rucaparib) at 10 µM for 1 hour.

-

DNA Damage Induction: Cells are challenged with a DNA-damaging agent (e.g., 2 mM H₂O₂) for 5 minutes to hyperactivate PARP1.

-

Analysis: Whole-cell lysates are collected and analyzed by immunoblotting using an antibody specific for PAR polymers to assess the level of PARylation.

Chromatin Fractionation Assay for PARP1 Trapping

This assay distinguishes between PARP1 degradation and PARP1 trapping on chromatin.

-

Treatment: Cells (e.g., HeLa) are pre-treated with iRucaparib-AP6 or Rucaparib (1 µM) for 24 hours.

-

DNA Damage: Treatment is followed by the addition of MMS (0.01%) for 2 hours to induce DNA damage and trap active PARP1.

-

Fractionation: Cells are harvested, and chromatin-bound proteins are separated from nuclear-soluble proteins using a subcellular fractionation kit.

-

Analysis: The chromatin-bound fraction is analyzed by immunoblotting for PARP1 levels. A histone protein (e.g., H3) is used as a loading control for the chromatin fraction. Traditional PARP inhibitors will show an increase in chromatin-bound PARP1, whereas an effective degrader like iRucaparib-AP6 will show a decrease.

In Vivo Formulation and Administration

For animal studies, a specific formulation is required to ensure solubility and bioavailability.

-

Stock Solution: Prepare a concentrated stock solution of iRucaparib-AP6 in DMSO.

-

Vehicle Preparation: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.

-

Final Formulation: The DMSO stock solution is added to the vehicle components sequentially. Taking a 1 mL final solution as an example: 100 µL of DMSO stock is added to 400 µL of PEG300 and mixed. Then, 50 µL of Tween-80 is added and mixed. Finally, 450 µL of saline is added to reach the final volume. The solution should be clear; heating or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.

Visualizations of Workflows and Pathways

References

iRucaparib-AP6: A Technical Whitepaper on a Novel PARP1-Degrading PROTAC

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

iRucaparib-AP6 is a novel, highly efficient, and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) Polymerase 1 (PARP1). Unlike traditional PARP inhibitors that function through enzymatic inhibition and can lead to the cytotoxic trapping of PARP1 on DNA, iRucaparib-AP6 utilizes the ubiquitin-proteasome system to eliminate the PARP1 protein entirely. This "non-trapping" mechanism of action decouples PARP1's catalytic inhibition from its scaffolding effects, offering a promising therapeutic strategy to overcome the limitations of existing PARP inhibitors. Preclinical in vitro studies have demonstrated the potent and selective degradation of PARP1 at nanomolar concentrations, leading to the blockage of PARP1-mediated signaling and the protection of cells from genotoxic stress-induced death. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical evaluation of iRucaparib-AP6.

Introduction: The Rationale for a PARP1 Degrader

Poly(ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks. Inhibition of PARP1 has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. However, the clinical utility of current PARP inhibitors is often limited by toxicities associated with the "trapping" of the PARP1-DNA complex, which can lead to replication fork collapse and cell death in both cancerous and healthy cells.

To address this limitation, iRucaparib-AP6 was developed as a PROTAC to induce the selective degradation of PARP1. By removing the entire PARP1 protein, iRucaparib-AP6 aims to abolish both its enzymatic and scaffolding functions without causing the detrimental trapping effect.

Discovery and Chemical Structure

iRucaparib-AP6 is a heterobifunctional molecule synthesized by linking the PARP1 inhibitor rucaparib to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), via a polyethylene glycol (PEG) linker.[1]

-

PARP1 Warhead: Rucaparib binds to the active site of PARP1 with high affinity.

-

E3 Ligase Ligand: Pomalidomide recruits the CRBN E3 ubiquitin ligase complex.

-

Linker: A PEG linker connects the two ligands, optimizing the formation of a stable ternary complex between PARP1 and CRBN.

Mechanism of Action: Targeted Protein Degradation

iRucaparib-AP6 functions by hijacking the cell's natural protein disposal system. The molecule facilitates the formation of a ternary complex between PARP1 and the E3 ubiquitin ligase, CRBN. This proximity induces the polyubiquitination of PARP1, marking it for recognition and subsequent degradation by the 26S proteasome.[2] This process is catalytic, with a single molecule of iRucaparib-AP6 capable of inducing the degradation of multiple PARP1 proteins.

Preclinical Data

In Vitro Degradation and Activity

iRucaparib-AP6 has demonstrated potent and specific degradation of PARP1 in various cell lines.

Table 1: In Vitro Degradation of PARP1 by iRucaparib-AP6

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Conditions | Reference |

| Primary Rat Neonatal Cardiomyocytes | 82 | 92 | 24 hours incubation | [3][4] |

| HeLa | ND | ND | Induces degradation at 1 µM after 24 hours | [2] |

| C2C12 Myotubes | ND | ND | Induces degradation at 1 µM after 24 hours | |

| A549 | ND | ND | Robust downregulation at 1 µM after 48 hours |

ND: Not Determined

iRucaparib-AP6 effectively blocks the catalytic activity of PARP1 and subsequent PARylation signaling in cells.

"Non-Trapping" Profile

A key feature of iRucaparib-AP6 is its inability to trap PARP1 on chromatin, a stark contrast to traditional PARP inhibitors like rucaparib.

Table 2: Comparison of PARP1 Trapping

| Compound | Cell Line | Treatment Conditions | Outcome on Chromatin-Bound PARP1 | Reference |

| Rucaparib | HeLa | 1 µM for 24h, followed by 0.01% MMS for 2h | Increased | |

| iRucaparib-AP6 | HeLa | 1 µM for 24h, followed by 0.01% MMS for 2h | Decreased (degraded) | |

| Rucaparib | C2C12 | 1 µM for 24h, followed by 0.01% MMS for 2h | Increased | |

| iRucaparib-AP6 | C2C12 | 1 µM for 24h, followed by 0.01% MMS for 2h | Decreased (degraded) |

Cellular Effects

By degrading PARP1, iRucaparib-AP6 has been shown to protect cells from DNA damage-induced energy crisis and cell death. In contrast to rucaparib, iRucaparib-AP6 does not induce a DNA damage response or affect cell cycle progression in the absence of exogenous DNA damaging agents.

In Vivo Studies

As of the date of this document, detailed in vivo efficacy, pharmacokinetic, and toxicology data for iRucaparib-AP6 are not publicly available. Such studies are a critical next step in the development of this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used in the evaluation of iRucaparib-AP6. These are based on published methodologies and standard laboratory practices.

PARP1 Degradation Assay (Western Blot)

This protocol describes the assessment of PARP1 protein levels in cells following treatment with iRucaparib-AP6.

-

Cell Culture: Plate cells (e.g., HeLa, C2C12) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of iRucaparib-AP6 (e.g., 0-10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates and separate them on a 4-12% Bis-Tris polyacrylamide gel.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP1 and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize PARP1 levels to the loading control.

PARP1 Trapping Assay

This assay is designed to measure the amount of PARP1 bound to chromatin following drug treatment and DNA damage.

-

Cell Treatment: Treat cells (e.g., HeLa) with 1 µM of iRucaparib-AP6 or rucaparib for 24 hours.

-

DNA Damage Induction: Add methyl methanesulfonate (MMS) to a final concentration of 0.01% for the last 2 hours of treatment to induce DNA damage.

-

Chromatin Fractionation:

-

Harvest and lyse cells in a hypotonic buffer to isolate nuclei.

-

Extract soluble nuclear proteins.

-

The remaining pellet contains the chromatin-bound proteins.

-

-

Western Blot Analysis: Resuspend the chromatin pellet in a loading buffer, sonicate to shear DNA, and analyze the levels of chromatin-bound PARP1 by western blotting as described in section 5.1. Histone H3 can be used as a loading control for the chromatin fraction.

Future Directions

The promising in vitro profile of iRucaparib-AP6 warrants further investigation. Key future directions include:

-

In Vivo Efficacy Studies: Evaluation of iRucaparib-AP6 in relevant cancer xenograft models to determine its anti-tumor activity.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of iRucaparib-AP6, and correlation of its exposure with PARP1 degradation in vivo.

-

Toxicology and Safety Assessment: Comprehensive evaluation of the safety profile of iRucaparib-AP6 in preclinical models.

-

Combination Therapies: Exploration of the synergistic potential of iRucaparib-AP6 with other anti-cancer agents, such as DNA damaging agents or checkpoint inhibitors.

Conclusion

iRucaparib-AP6 represents a significant advancement in the targeting of PARP1. By inducing the selective degradation of PARP1, it offers a "non-trapping" mechanism of action that has the potential to overcome the limitations of traditional PARP inhibitors. The potent in vitro activity of iRucaparib-AP6 provides a strong rationale for its continued preclinical and eventual clinical development as a novel therapeutic for a range of cancers and other diseases where PARP1 hyperactivation is implicated. Further in vivo studies are essential to fully elucidate the therapeutic potential of this innovative molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of PARP Inhibitor Rucaparib in Orthotopic Glioblastoma Xenografts Is Limited by Ineffective Drug Penetration into the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by iRucaparib-AP6

For Researchers, Scientists, and Drug Development Professionals

Abstract

iRucaparib-AP6 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly (ADP-ribose) polymerase 1 (PARP1). Unlike traditional PARP inhibitors that primarily block the enzyme's catalytic activity and trap PARP1 on DNA, iRucaparib-AP6 offers a distinct mechanism of action by eliminating the PARP1 protein entirely. This guide provides a comprehensive overview of the cellular pathways modulated by iRucaparib-AP6, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms. By decoupling PARP1's catalytic inhibition from its trapping, iRucaparib-AP6 avoids the cytotoxic DNA damage response and the activation of innate immunity pathways associated with conventional PARP inhibitors, offering a novel therapeutic strategy for conditions driven by PARP1 hyperactivation.

Core Mechanism of Action: PARP1 Degradation

iRucaparib-AP6 functions as a heterobifunctional molecule, simultaneously binding to PARP1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome.[1][2] This targeted degradation of PARP1 effectively blocks both its catalytic and scaffolding functions.[2][3]

Quantitative Data on PARP1 Degradation

The efficacy of iRucaparib-AP6 in degrading PARP1 has been quantified across different cell types.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Half-maximal Degradation Concentration) | Primary rat neonatal cardiomyocytes | 82 nM | [4] |

| Dₘₐₓ (Maximum Degradation) | Primary rat neonatal cardiomyocytes | 92% | |

| Effective Degradation Concentration | Primary rat neonatal cardiomyocytes | 50 nM |

Cellular Pathways Affected by iRucaparib-AP6

The primary consequence of iRucaparib-AP6 treatment is the abrogation of PARP1-mediated signaling. This has significant downstream effects on several critical cellular pathways.

DNA Damage Response and PARylation

Upon DNA damage, PARP1 is rapidly activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process is crucial for the recruitment of DNA repair machinery. iRucaparib-AP6, by degrading PARP1, effectively inhibits this PARylation signaling cascade. This prevents the recruitment of downstream DNA repair factors.

Prevention of Cellular Energy Crisis (NAD⁺/ATP Depletion)

Hyperactivation of PARP1 in response to extensive DNA damage can lead to a significant depletion of the cellular NAD⁺ pool, as NAD⁺ is the substrate for PAR synthesis. This, in turn, impairs ATP production, leading to an energy crisis and cell death. By degrading PARP1, iRucaparib-AP6 prevents this excessive consumption of NAD⁺, thereby preserving cellular ATP levels and protecting cells from DNA damage-induced energy depletion and cell death.

Avoidance of the cGAS-STING Innate Immunity Pathway

A key differentiator of iRucaparib-AP6 from traditional PARP inhibitors is its "non-trapping" nature. PARP inhibitors trap PARP1 on DNA, leading to the formation of DNA double-strand breaks during replication. This accumulation of cytosolic double-stranded DNA (dsDNA) is detected by the cyclic GMP-AMP synthase (cGAS), which activates the STING (stimulator of interferon genes) pathway, a critical component of the innate immune response. The activation of the cGAS-STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines. Because iRucaparib-AP6 degrades PARP1, it does not cause PARP1 trapping and therefore does not induce the downstream activation of the cGAS-STING pathway.

Experimental Protocols

PARP1 Degradation Assay (Immunoblotting)

This protocol details the assessment of PARP1 protein levels in cells treated with iRucaparib-AP6.

-

Cell Culture and Treatment: Plate cells (e.g., primary rat neonatal cardiomyocytes) at a desired density and allow them to adhere overnight. Treat the cells with increasing concentrations of iRucaparib-AP6 (e.g., 0, 10, 50, 100, 500, 1000 nM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the PARP1 signal to the loading control.

Chromatin Fractionation Assay for PARP1 Trapping

This protocol is used to differentiate between chromatin-bound (trapped) and soluble PARP1.

-

Cell Treatment: Treat cells (e.g., HeLa cells) with iRucaparib-AP6 or a traditional PARP inhibitor (e.g., Rucaparib) at a specified concentration (e.g., 1 µM) for 24 hours. Induce DNA damage with an agent like methyl methanesulfonate (MMS) for the final 2 hours of treatment.

-

Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic, nuclear-soluble, and chromatin-bound protein fractions using a commercial kit or a standard protocol.

-

Immunoblotting: Analyze the protein content of each fraction by western blotting as described in Protocol 3.1, probing for PARP1 and histone H3 (as a marker for the chromatin fraction).

-

Analysis: Compare the levels of PARP1 in the chromatin-bound fraction between different treatment groups. An increase in chromatin-bound PARP1 indicates trapping.

Cell Viability Assay

This assay measures the effect of iRucaparib-AP6 on cell survival.

-

Cell Seeding: Seed cells (e.g., MHH-ES-1) in a 96-well plate at a suitable density.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of iRucaparib-AP6 or a control compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to determine the IC₅₀ value, if applicable.

Visualizations

Signaling Pathways

Caption: Comparative signaling pathways of PARP inhibitors versus iRucaparib-AP6.

Experimental Workflow

Caption: A generalized workflow for studying the effects of iRucaparib-AP6.

Logical Relationship

Caption: Logical flow from iRucaparib-AP6's action to cellular outcomes.

References

- 1. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]

- 2. Uncoupling of PARP1 trapping and inhibition using selective PARP1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for iRucaparib-AP6 in Cell Culture

Introduction

iRucaparib-AP6 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Poly (ADP-ribose) polymerase 1 (PARP1). As a bifunctional molecule, it consists of a ligand that binds to PARP1 and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PARP1. This mode of action effectively eliminates both the catalytic and scaffolding functions of PARP1, offering a distinct advantage over traditional PARP inhibitors that primarily block enzymatic activity. These application notes provide detailed protocols for the use of iRucaparib-AP6 in cell culture, including methodologies for assessing its degradation efficiency and downstream cellular effects.

Mechanism of Action

iRucaparib-AP6 operates by inducing the proximity of PARP1 to an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to PARP1. The polyubiquitinated PARP1 is then recognized and degraded by the proteasome. This degradation prevents PARP1 from performing its roles in DNA damage repair, transcription, and chromatin remodeling.

Caption: Mechanism of action of iRucaparib-AP6.

Quantitative Data

The following tables summarize the degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values of iRucaparib-AP6 in various cell lines.

Table 1: iRucaparib-AP6 DC50 Values

| Cell Line | DC50 (nM) | Incubation Time (hours) |

| Primary Rat Neonatal Cardiomyocytes | 82 | 24 |

Table 2: iRucaparib-AP6 IC50 Values

| Cell Line | IC50 (µM) | Incubation Time (days) | Assay |

| CAPAN-1 | 0.95 | 13 | Cell Viability |

| MDA-MB-436 | >10 | Not Specified | Not Specified |

Experimental Protocols

General Cell Culture and Treatment with iRucaparib-AP6

This protocol outlines the basic steps for culturing cells and treating them with iRucaparib-AP6.

Materials:

-

Cell line of interest (e.g., HeLa, C2C12)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

iRucaparib-AP6 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates/flasks

Protocol:

-

Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed cells into appropriate culture plates (e.g., 6-well or 96-well plates) at the desired density. Allow cells to adhere overnight.

-

Prepare working concentrations of iRucaparib-AP6 by diluting the stock solution in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1%.

-

Aspirate the medium from the cells and replace it with the medium containing iRucaparib-AP6 or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Western Blotting for PARP1 Degradation

This protocol is for assessing the degradation of PARP1 following treatment with iRucaparib-AP6.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Caption: Western Blotting Workflow.

Immunofluorescence for γH2A.X Foci Formation

This protocol is used to visualize DNA double-strand breaks by staining for phosphorylated H2A.X (γH2A.X).

Materials:

-

Cells cultured on coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2A.X)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Protocol:

-

Seed cells on sterile coverslips in a 24-well plate and treat with iRucaparib-AP6 as described in Protocol 1.

-

After treatment, aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-γH2A.X antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the coverslips twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Caption: Immunofluorescence Workflow.

Cell Viability Assay

This protocol describes a method to assess the effect of iRucaparib-AP6 on cell viability using a colorimetric assay such as MTS or MTT.

Materials:

-

96-well cell culture plates

-

Cells and complete growth medium

-

iRucaparib-AP6

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of iRucaparib-AP6 for the desired duration (e.g., 72 hours). Include vehicle-treated and untreated controls.

-

After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Application Notes and Protocols for iRucaparib-AP6 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of iRucaparib-AP6, a potent and selective PARP1 degrader. This document outlines recommended dosage and concentration ranges, detailed experimental protocols, and the underlying signaling pathways.

Introduction to iRucaparib-AP6

iRucaparib-AP6 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target Poly (ADP-ribose) polymerase 1 (PARP1) for degradation. Unlike traditional PARP inhibitors that only block the enzyme's catalytic activity, iRucaparib-AP6 facilitates the ubiquitination and subsequent degradation of the PARP1 protein by the proteasome. This dual-action mechanism, which eliminates both the catalytic and scaffolding functions of PARP1, offers a distinct and potentially more profound therapeutic effect.[1]

Data Presentation: Dosage and Concentration

The effective concentration of iRucaparib-AP6 can vary depending on the cell line and the specific experimental endpoint. The following table summarizes reported concentrations and their observed effects in various in vitro models.

| Cell Line | Concentration Range | Key Finding |

| Primary Rat Neonatal Cardiomyocytes | 0.001 µM - 10 µM | Dose-dependent decrease in PARP1 levels with a 24-hour incubation.[1] |

| Primary Rat Neonatal Cardiomyocytes | As low as 50 nM | Robust degradation of PARP1 observed. |

| Primary Rat Neonatal Cardiomyocytes | 82 nM (DC₅₀) | Half-maximal degradation concentration after a 24-hour treatment.[1] |

| CAPAN-1 (Human Pancreatic Cancer) | 0.95 µM (IC₅₀) | Antiproliferative activity observed after 13 days of incubation. |

| MDA-MB-436 (Human Breast Cancer) | 0.71 µM (IC₅₀) | Antiproliferative activity observed after 7 days of incubation. |

Signaling Pathway and Mechanism of Action

iRucaparib-AP6 functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The molecule consists of three key components: a ligand that binds to PARP1, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two. This ternary complex formation brings PARP1 into close proximity with the E3 ligase, leading to the ubiquitination of PARP1 and its subsequent degradation by the 26S proteasome.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of iRucaparib-AP6.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of iRucaparib-AP6 on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

iRucaparib-AP6 stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of iRucaparib-AP6 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle (e.g., DMSO) as a control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot for PARP1 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of PARP1 protein following treatment with iRucaparib-AP6.

Materials:

-

Cell line of interest

-

iRucaparib-AP6

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP1

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of iRucaparib-AP6 for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against PARP1 and a loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of PARP1 degradation relative to the loading control.

PARP Activity Assay (ELISA-based)

This protocol measures the enzymatic activity of PARP1 in cell lysates after treatment with iRucaparib-AP6, providing a functional readout of its inhibitory effect.

Materials:

-

Cell line of interest

-

iRucaparib-AP6

-

PARP activity assay kit (ELISA-based)

-

Cell lysis buffer (provided in the kit or similar)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with iRucaparib-AP6 as desired. After treatment, lyse the cells according to the assay kit's instructions to prepare cell extracts.

-

Protein Quantification: Determine the protein concentration of the cell extracts.

-

Assay Protocol: Follow the manufacturer's protocol for the ELISA-based PARP activity assay. This typically involves:

-

Adding equal amounts of cell lysate to wells of a histone-coated plate.

-

Adding a reaction cocktail containing biotinylated NAD+.

-

Incubating to allow for PARP-mediated biotinylation of histones.

-

Washing the plate to remove unbound reagents.

-

Adding streptavidin-HRP.

-

Adding a colorimetric HRP substrate.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the PARP activity as a percentage of the untreated control.

Conclusion

iRucaparib-AP6 is a valuable research tool for studying the biological roles of PARP1 and for the development of novel therapeutics. The protocols and data presented here provide a foundation for designing and executing robust in vitro experiments to characterize the effects of this potent PARP1 degrader. Researchers should optimize the described conditions for their specific cell lines and experimental setups to ensure accurate and reproducible results.

References

Application Notes and Protocols for Detecting PARP1 Degradation by iRucaparib-AP6

For Researchers, Scientists, and Drug Development Professionals

Introduction

iRucaparib-AP6 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly (ADP-ribose) polymerase 1 (PARP1).[1] Unlike traditional PARP inhibitors that block the enzyme's catalytic activity, iRucaparib-AP6 facilitates the ubiquitination and subsequent proteasomal degradation of the PARP1 protein.[2][3] This offers a distinct mechanism of action, eliminating both the catalytic and scaffolding functions of PARP1.[1][4] These application notes provide a detailed protocol for utilizing Western blot to monitor and quantify the degradation of PARP1 in response to iRucaparib-AP6 treatment.

Mechanism of Action

iRucaparib-AP6 is a heterobifunctional molecule composed of a ligand that binds to PARP1 (derived from the PARP inhibitor rucaparib) and a ligand that recruits an E3 ubiquitin ligase. By bringing PARP1 into close proximity with the E3 ligase, iRucaparib-AP6 triggers the transfer of ubiquitin molecules to PARP1, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful tool to study the consequences of PARP1 loss of function.

Quantitative Data Summary

The following table summarizes the quantitative data for iRucaparib-AP6-induced PARP1 degradation as reported in the literature. This data can be used as a reference for expected experimental outcomes.

| Parameter | Value | Cell Line/System | Reference |

| DC50 (Half-maximal Degradation Concentration) | 82 nM | Not specified | |

| Dmax (Maximum Degradation) | 92% | Not specified | |

| Effective Concentration for robust degradation | As low as 50 nM | Primary rat neonatal cardiomyocytes | |

| Treatment Time for significant degradation | 24 hours | Various cell lines |

Experimental Protocols

Western Blot Protocol for Detecting PARP1 Degradation

This protocol outlines the steps for cell culture, treatment with iRucaparib-AP6, protein extraction, and Western blot analysis to detect the degradation of PARP1.

1. Cell Culture and Treatment:

-

Seed the cells of interest (e.g., HeLa, A549) in appropriate culture dishes and grow to 70-80% confluency.

-

Prepare a stock solution of iRucaparib-AP6 in an appropriate solvent, such as DMSO.

-

Treat the cells with a range of iRucaparib-AP6 concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control group.

2. Cell Lysis and Protein Extraction:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing periodically.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the total protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a 4-12% Bis-Tris or similar polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C with gentle agitation. It is crucial to use an antibody that recognizes full-length PARP1 (approximately 116 kDa). A 1:1000 dilution is a common starting point.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at an appropriate dilution (e.g., 1:5000 to 1:10000) for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

To ensure equal protein loading, probe the membrane with an antibody against a loading control protein such as β-actin or GAPDH.

6. Detection and Data Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Perform densitometric analysis of the bands corresponding to full-length PARP1 using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the full-length PARP1 band to the corresponding loading control band to quantify the relative amount of PARP1 degradation.

Visualizations

Caption: Mechanism of iRucaparib-AP6 induced PARP1 degradation.

Caption: Experimental workflow for Western blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. CDK4/6 inhibitors promote PARP1 degradation and synergize with PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application of iRucaparib-AP6 in BRCA Mutant Cell Lines: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of iRucaparib-AP6, a potent and specific Proteolysis Targeting Chimera (PROTAC) for the degradation of Poly (ADP-ribose) Polymerase 1 (PARP1). iRucaparib-AP6 offers a novel therapeutic strategy for cancers harboring BRCA1 or BRCA2 mutations by inducing the degradation of PARP1, rather than solely inhibiting its enzymatic activity. This approach, known as a "non-trapping" mechanism, distinguishes it from traditional PARP inhibitors and presents a promising avenue for overcoming resistance and improving therapeutic outcomes.

Introduction

Mutations in the BRCA1 and BRCA2 genes impair the homologous recombination (HR) pathway of DNA double-strand break repair, rendering cancer cells highly dependent on alternative repair pathways, such as the one mediated by PARP1. This dependency creates a synthetic lethal relationship, where the inhibition or loss of PARP1 function in BRCA-deficient cells leads to catastrophic DNA damage and cell death.[1]

iRucaparib-AP6 is a heterobifunctional molecule that consists of a ligand for PARP1 (derived from the PARP inhibitor rucaparib) and a ligand for an E3 ubiquitin ligase.[2] This dual-binding capacity brings PARP1 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the PARP1 protein.[2] By eliminating the PARP1 protein, iRucaparib-AP6 not only abrogates its enzymatic activity but also prevents the "trapping" of PARP1 on DNA, a phenomenon associated with the cytotoxicity of some conventional PARP inhibitors.[3]

These application notes provide a summary of the efficacy of iRucaparib-AP6 in BRCA mutant cell lines and detailed protocols for key experimental assays to evaluate its biological effects.

Data Presentation

The following tables summarize the quantitative data on the efficacy of iRucaparib-AP6 in relevant cell lines.

| Cell Line | BRCA Mutation Status | Assay Type | Endpoint | Value | Reference |

| MDA-MB-436 | BRCA1 mutant | Antiproliferation (7 days) | IC50 | 0.71 µM | [4] |

| CAPAN-1 | BRCA2 mutant | Antiproliferation (13 days) | IC50 | 0.95 µM | |

| Primary Rat Neonatal Cardiomyocytes | N/A | PARP1 Degradation (24 hours) | DC50 | 82 nM |

Note: The antiproliferative activity of a compound highly similar or identical to iRucaparib-AP6 has been demonstrated in BRCA mutant cell lines. Further studies to determine the specific DC50 values for PARP1 degradation in these BRCA mutant cancer cell lines are recommended.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.

Signaling Pathway of iRucaparib-AP6 in BRCA Mutant Cells

Caption: Mechanism of iRucaparib-AP6 inducing synthetic lethality.

Experimental Workflow for Assessing iRucaparib-AP6 Efficacy

Caption: Workflow for evaluating iRucaparib-AP6 in BRCA mutant cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS/CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of iRucaparib-AP6 on the proliferation of BRCA mutant cancer cells.

Materials:

-

BRCA mutant cell lines (e.g., MDA-MB-436, CAPAN-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

iRucaparib-AP6 (stock solution in DMSO)

-

MTS or CCK-8 reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of iRucaparib-AP6 in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours, or as indicated in the data table).

-

MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the iRucaparib-AP6 concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot for PARP1 Degradation

Objective: To quantify the degradation of PARP1 protein in BRCA mutant cells following treatment with iRucaparib-AP6.

Materials:

-

BRCA mutant cell lines

-

6-well cell culture plates

-

iRucaparib-AP6

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of iRucaparib-AP6 (e.g., 0, 50, 100, 250, 500, 1000 nM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the PARP1 signal to the β-actin signal. Calculate the percentage of PARP1 degradation relative to the vehicle-treated control to determine the DC50.

Immunofluorescence for γH2AX Foci Formation

Objective: To visualize and quantify DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX) foci.

Materials:

-

BRCA mutant cell lines

-

Glass coverslips in 24-well plates

-

iRucaparib-AP6

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Alexa Fluor-conjugated secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. After 24 hours, treat with iRucaparib-AP6 (e.g., 1 µM) for 24-48 hours.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking and Staining: Wash with PBS and block for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Secondary Antibody and Mounting: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. After washing, mount the coverslips onto glass slides using DAPI-containing mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in BRCA mutant cells treated with iRucaparib-AP6.

Materials:

-

BRCA mutant cell lines

-

6-well cell culture plates

-

iRucaparib-AP6

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with iRucaparib-AP6 at various concentrations for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion

iRucaparib-AP6 represents a promising therapeutic agent for the treatment of BRCA-deficient cancers. Its unique mechanism of action, involving the targeted degradation of PARP1, offers potential advantages over traditional PARP inhibitors. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the efficacy and mechanism of iRucaparib-AP6 in BRCA mutant cell lines, facilitating further preclinical and clinical development.

References

- 1. Stabilization of mutant BRCA1 protein confers PARP inhibitor and platinum resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

iRucaparib-AP6: Application Notes and Protocols for Studying Synthetic Lethality

For Researchers, Scientists, and Drug Development Professionals

Introduction

iRucaparib-AP6 is a potent and specific PROTAC (Proteolysis-targeting chimera) that induces the degradation of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] This molecule is a valuable tool for studying synthetic lethality, a phenomenon where the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. In cancer biology, this concept is exploited by targeting a gene that is essential for the survival of cancer cells which harbor a specific mutation (e.g., in BRCA1/2), while being non-essential for normal cells.[3][4][5]

Unlike traditional PARP inhibitors that can "trap" PARP1 on DNA, leading to cytotoxicity, iRucaparib-AP6 is a "non-trapping" PARP1 degrader. This unique mechanism of action allows for the decoupling of PARP1's catalytic inhibition from its scaffolding effects, providing a more precise tool to investigate the consequences of PARP1 loss. iRucaparib-AP6 is composed of a rucaparib moiety that binds to PARP1 and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PARP1.

These application notes provide an overview of iRucaparib-AP6, its mechanism of action, and detailed protocols for its use in studying synthetic lethality.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of iRucaparib-AP6 based on available data.

| Parameter | Value | Cell Line/System | Reference |

| DC50 (Degradation Concentration) | 82 nM | Primary rat neonatal cardiomyocytes | |

| Dmax (Maximum Degradation) | 92% | Primary rat neonatal cardiomyocytes | |

| Effective Degradation Concentration | As low as 50 nM | Primary rat neonatal cardiomyocytes | |

| Concentration for PARP1 Trapping Assay | 1 µM | HeLa cells, C2C12 myotubes, primary rat neonatal cardiomyocytes | |

| Concentration for DDR Assay | 10 µM | HeLa cells | |

| Concentration for Cell Proliferation Assay | 10 µM | HeLa cells | |

| Molecular Weight | 886.96 g/mol | N/A | |

| Formula | C46H55FN6O11 | N/A |

Signaling Pathway and Mechanism of Action

Synthetic Lethality in BRCA-Mutant Cancers

In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. Double-strand DNA breaks (DSBs) are repaired through high-fidelity homologous recombination (HR), which requires functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP1-mediated BER pathway to repair SSBs. Inhibition or degradation of PARP1 in these cells leads to the accumulation of SSBs, which can stall and collapse replication forks during DNA replication, resulting in the formation of DSBs. Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of BRCA-mutant cells is the principle of synthetic lethality.

iRucaparib-AP6 Mechanism of Action

iRucaparib-AP6 acts as a molecular bridge, bringing PARP1 and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to PARP1. Poly-ubiquitinated PARP1 is then recognized and degraded by the proteasome, leading to a rapid and sustained depletion of cellular PARP1 levels.

Experimental Protocols

General Guidelines for Handling iRucaparib-AP6

-

Storage: Store the solid compound at -20°C or -80°C. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

Solubility: iRucaparib-AP6 is soluble in DMSO. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Preparation of Stock Solution: Prepare a stock solution of iRucaparib-AP6 in DMSO, for example, at a concentration of 10 mM.

Cell Viability Assay to Assess Synthetic Lethality

This protocol is designed to determine the cytotoxic effect of iRucaparib-AP6 on cancer cell lines with and without BRCA mutations.

Materials:

-

BRCA-proficient and BRCA-deficient cancer cell lines (e.g., matched pairs)

-

Complete cell culture medium

-

iRucaparib-AP6

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of iRucaparib-AP6 in complete cell culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a DMSO-only control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of iRucaparib-AP6.

-

Incubate the cells for a specified period, typically 72 hours.

-

After incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.

-

Normalize the data to the DMSO control and plot the results to determine the IC50 values for each cell line.

Western Blotting to Confirm PARP1 Degradation